1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide
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Overview
Description
1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide is a compound that belongs to the class of benzoxazoles. Benzoxazoles are bicyclic heteroarenes that have been extensively studied due to their wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . This compound is of interest in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
The synthesis of 1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized by reacting 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts.
Cyclopentylpyrrolidine Attachment: The cyclopentylpyrrolidine moiety is introduced through a series of reactions involving the appropriate reagents and conditions.
Industrial production methods for this compound may involve scaling up the laboratory synthesis using optimized reaction conditions and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as FeCl3 under aerobic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazolyl derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its various biological activities, such as antimicrobial, antifungal, and anticancer properties.
Pharmaceuticals: It is used as a starting material for the synthesis of other bioactive molecules and drug discovery.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in various biological processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and biological activity being studied.
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: This compound also exhibits antibacterial and antioxidant activities.
N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds are known for their antibacterial properties.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(18-12-6-1-2-7-12)14-9-5-11-20(14)17-19-13-8-3-4-10-15(13)22-17/h3-4,8,10,12,14H,1-2,5-7,9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNRQERRSYHPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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